N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride
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Overview
Description
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a nitropyridine moiety. The trihydrochloride form indicates that it is a salt with three hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine primarily involves its interaction with dopamine receptors, particularly the D4 receptor . By binding to these receptors, it modulates the dopaminergic signaling pathways, which can influence various physiological processes, including mood, cognition, and motor control .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid: Another compound with similar structural features and biological activity.
Uniqueness
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target dopamine receptors, particularly the D4 receptor, sets it apart from other similar compounds .
Properties
CAS No. |
110629-36-2 |
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Molecular Formula |
C26H33Cl4N5O2 |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C26H30ClN5O2.3ClH/c1-19-18-24(25(32(33)34)20(2)29-19)28-12-13-30-14-16-31(17-15-30)26(21-6-4-3-5-7-21)22-8-10-23(27)11-9-22;;;/h3-11,18,26H,12-17H2,1-2H3,(H,28,29);3*1H |
InChI Key |
PVCHCISCQYSSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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